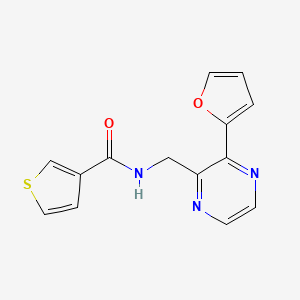

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Beschreibung

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a furan moiety and a thiophene-3-carboxamide group. Its structure combines aromatic and heteroaromatic systems, making it a candidate for diverse applications, including medicinal chemistry and materials science. The pyrazine ring contributes to π-π stacking interactions, while the furan and thiophene groups enhance solubility and modulate electronic properties. Synthesis of such compounds typically involves multi-step reactions, such as coupling of pre-functionalized heterocycles or nucleophilic substitutions, as evidenced in methodologies from hydrazide and acyl azide derivatives .

Eigenschaften

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-14(10-3-7-20-9-10)17-8-11-13(16-5-4-15-11)12-2-1-6-19-12/h1-7,9H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWIQAZLZAIOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyrazine ring: Pyrazine derivatives can be synthesized via cyclization reactions involving diamines and dicarbonyl compounds.

Coupling of furan and pyrazine rings: This step involves the formation of a bond between the furan and pyrazine rings, often using a coupling reagent such as palladium catalysts.

Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing precursors.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide has several notable applications across different scientific fields:

Medicinal Chemistry

This compound is under investigation for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its applications include:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibacterial agents.

- Antifungal Properties: The compound has shown effectiveness against Candida albicans, inhibiting its growth at concentrations as low as 64 µg/mL.

- Anticancer Activity: Preliminary studies indicate that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanisms of action.

Materials Science

The unique electronic properties of this compound make it a candidate for use in organic semiconductors and nonlinear optical materials. Its heterocyclic structure allows for potential applications in developing advanced materials with specific electronic characteristics.

Organic Synthesis

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its structural motifs can be utilized in creating novel compounds with enhanced biological activities.

Case Studies

- Antimicrobial Evaluation : A study conducted on various bacterial strains demonstrated that N-((3-(furan-2-yl)pyrazin-2-y)methyl)thiophene exhibited significant antibacterial activity, leading to further exploration as a new class of antibiotics.

- Fungal Inhibition Tests : The antifungal potential was assessed against Candida albicans, yielding promising results that suggest further development for treating fungal infections.

Wirkmechanismus

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Furan/Thiophene Carboxamide Moieties

Key analogues and their distinguishing features:

Key Observations :

- Synthetic Flexibility : The target compound’s pyrazine-furan backbone allows regioselective functionalization at the methyl bridge, a feature absent in simpler thiophene-carboxamides (e.g., 98b) .

Pharmacokinetic and Physicochemical Comparisons

While explicit data on the target compound’s solubility or LogP are unavailable, structural trends suggest:

- Lipophilicity : The furan-thiophene combination may lower LogP compared to trifluoromethyl-substituted analogues (e.g., ), enhancing aqueous solubility.

- Metabolic Stability : The pyrazine ring’s rigidity could improve metabolic stability relative to dihydropyridine derivatives (e.g., AZ331), which are prone to oxidation .

Biologische Aktivität

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure comprising furan, pyrazine, and thiophene rings, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazine Ring : Achieved through condensation reactions using appropriate precursors.

- Introduction of the Furan Ring : Accomplished via cyclization reactions involving furfural.

- Attachment of the Thiophene Moiety : This is done through sulfonation reactions using thiophene derivatives.

2. Biological Activity Overview

The biological activity of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide has been evaluated against various biological targets, including antimicrobial and anticancer properties. The presence of heteroatoms such as nitrogen and sulfur enhances its reactivity and interaction with biological systems.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives have shown:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 - 0.25 |

| 4a | Escherichia coli | 0.30 - 0.40 |

These results suggest that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide may also possess notable antibacterial effects, potentially contributing to the fight against antibiotic resistance .

2.2 Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For example:

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| A549 | 27.7 | Doxorubicin (10) |

| MCF7 | 14.31 | Doxorubicin (5) |

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

The biological activity is primarily attributed to the compound's ability to interact with molecular targets such as enzymes or receptors involved in disease pathways:

- Enzyme Inhibition : It may inhibit key enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and cancer cell proliferation.

- Cell Cycle Arrest : Some studies suggest that it can induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest .

4. Case Studies

Recent studies have highlighted the efficacy of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide in various experimental setups:

Case Study 1: Antitumor Activity

In a study involving various cancer cell lines, the compound exhibited significant cytotoxic effects, particularly against lung cancer cells (A549), with an IC50 value indicating potent activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against resistant strains of bacteria, revealing low MIC values that suggest strong bactericidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.